4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiadiazole moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the thiadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: This compound shares structural similarities with the presence of a benzyl group and a similar functional group arrangement.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with similar functional groups.
Uniqueness
4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is unique due to the specific arrangement of its functional groups and the presence of the thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H22N6O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H22N6O2S/c1-13-20-21-16(26-13)19-15(24)11-18-17(25)23-9-7-22(8-10-23)12-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,25)(H,19,21,24) |
InChI Key |
WCEQPLVSMIRBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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